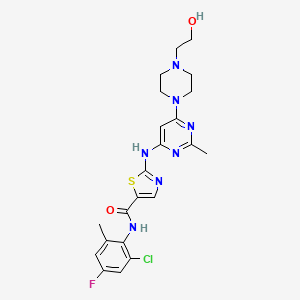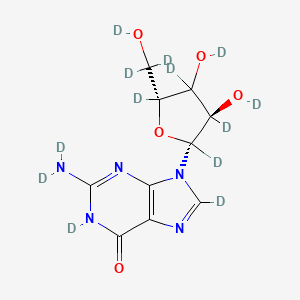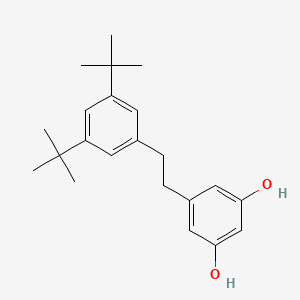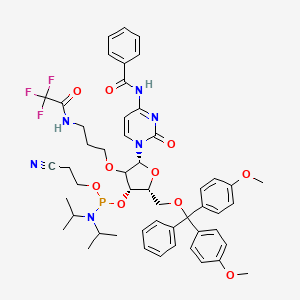
Dasatinib analog-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dasatinib analog-1 is a derivative of dasatinib, a second-generation tyrosine kinase inhibitor. Dasatinib is primarily used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia. This compound retains the core structure of dasatinib but has been modified to enhance its pharmacological properties and reduce side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dasatinib analog-1 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving a thioamide and a haloketone.
Substitution reactions: Various substituents are introduced to the thiazole ring through nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the modified thiazole ring with a piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Purification is typically achieved through crystallization and chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dasatinib analog-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce hydroxyl groups to the molecule.
Reduction: Reduction reactions are used to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further modified to produce this compound. These intermediates often contain functional groups such as hydroxyl, amino, and thioether groups.
Applications De Recherche Scientifique
Dasatinib analog-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thiazole derivatives.
Biology: this compound is used in cell culture studies to investigate its effects on cell signaling pathways.
Medicine: It is being studied for its potential use in treating other types of cancer and diseases involving abnormal kinase activity.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Dasatinib analog-1 exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT. By binding to the ATP-binding site of these kinases, this compound prevents their activation and subsequent signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Bosutinib: A tyrosine kinase inhibitor that targets BCR-ABL and SRC family kinases.
Uniqueness
Dasatinib analog-1 is unique in its enhanced potency and reduced side effects compared to dasatinib. It also has a broader spectrum of activity against various kinase mutants, making it a valuable compound in the treatment of resistant forms of leukemia.
Propriétés
Formule moléculaire |
C22H25ClFN7O2S |
|---|---|
Poids moléculaire |
506.0 g/mol |
Nom IUPAC |
N-(2-chloro-4-fluoro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25ClFN7O2S/c1-13-9-15(24)10-16(23)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28) |
Clé InChI |
FCRGTVFXNINSGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)


